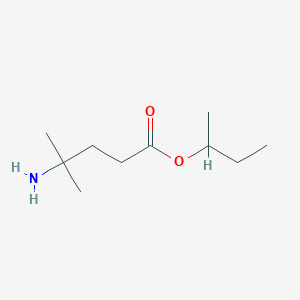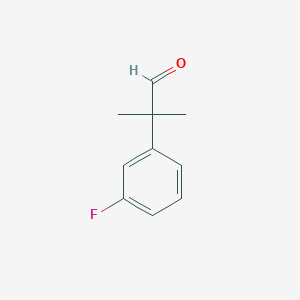
2-(3-Fluorophenyl)-2-methylpropanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Fluorophenyl)-2-methylpropanal is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a methylpropanal group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)-2-methylpropanal typically involves the introduction of a fluorine atom into a phenyl ring followed by the formation of the methylpropanal group. One common method is the Friedel-Crafts alkylation reaction, where a fluorobenzene derivative reacts with an appropriate alkylating agent in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Fluorophenyl)-2-methylpropanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: 2-(3-Fluorophenyl)-2-methylpropanoic acid.
Reduction: 2-(3-Fluorophenyl)-2-methylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(3-Fluorophenyl)-2-methylpropanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3-Fluorophenyl)-2-methylpropanal depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The presence of the fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable component in drug design.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Fluorophenyl)-2-methylpropanal: Similar structure but with the fluorine atom in a different position on the phenyl ring.
2-(3-Chlorophenyl)-2-methylpropanal: Similar structure but with a chlorine atom instead of fluorine.
2-(3-Fluorophenyl)-2-methylpropanol: The reduced form of 2-(3-Fluorophenyl)-2-methylpropanal.
Uniqueness
This compound is unique due to the specific positioning of the fluorine atom, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted applications in organic synthesis and pharmaceuticals.
Propiedades
Fórmula molecular |
C10H11FO |
|---|---|
Peso molecular |
166.19 g/mol |
Nombre IUPAC |
2-(3-fluorophenyl)-2-methylpropanal |
InChI |
InChI=1S/C10H11FO/c1-10(2,7-12)8-4-3-5-9(11)6-8/h3-7H,1-2H3 |
Clave InChI |
LIRMNANQMPRURB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C=O)C1=CC(=CC=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


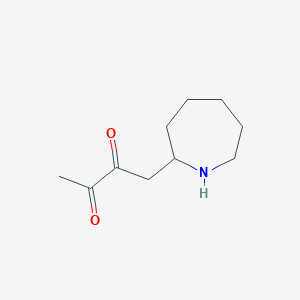

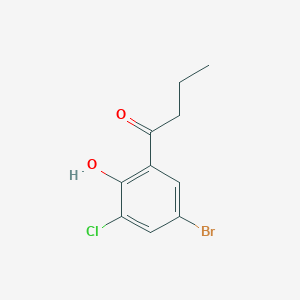
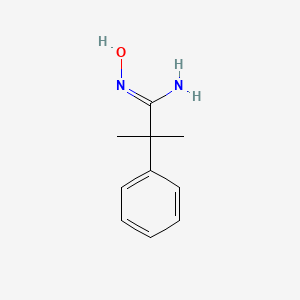
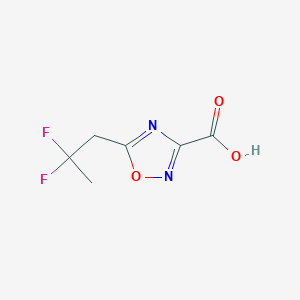
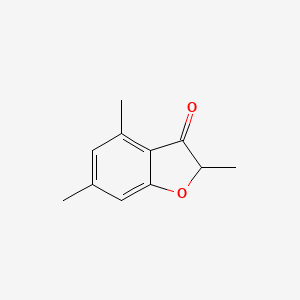
amine](/img/structure/B13316757.png)
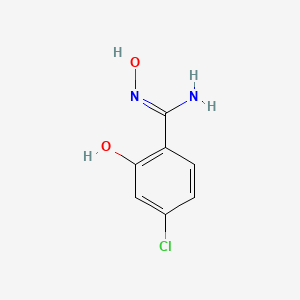
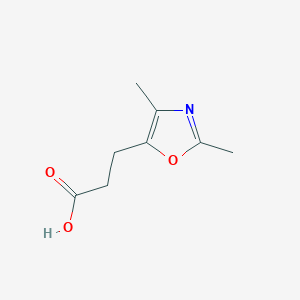

![1-(Piperidine-1-carbonyl)-6-azaspiro[2.5]octane](/img/structure/B13316797.png)
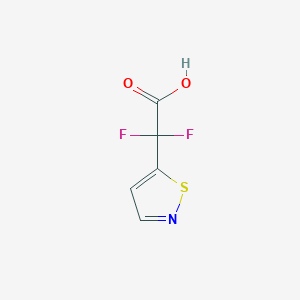
![Methyl2-[(dimethylamino)methylidene]-3-oxopentanoate](/img/structure/B13316803.png)
